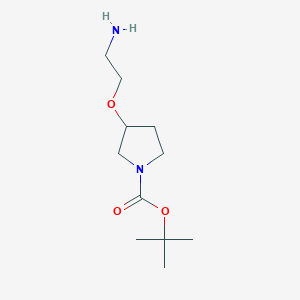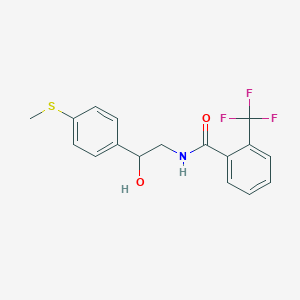
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide is an organic compound characterized by its complex structure. This compound integrates multiple functional groups, including hydroxy, methylthio, and trifluoromethyl, contributing to its unique properties and reactivity. It is utilized in various research applications, spanning chemistry, biology, medicine, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Initial Functionalization: : The synthesis begins with the functionalization of a benzamide core. A suitable precursor, such as 2-(trifluoromethyl)benzoic acid, is subjected to amidation, resulting in 2-(trifluoromethyl)benzamide.
Subsequent Substitution: : To introduce the hydroxy and methylthio groups, a sequential substitution strategy is employed. For instance, 2-(trifluoromethyl)benzamide undergoes electrophilic substitution to attach a 4-(methylthio)phenyl group, forming an intermediate.
Hydroxylation: : This intermediate is further hydroxylated using appropriate reagents, such as hydrogen peroxide under acidic conditions, yielding the final product.
Industrial Production Methods
In industrial settings, the compound is synthesized through large-scale reactions, optimized for yield and purity. Key steps include:
Continuous Flow Synthesis: : Employing continuous flow reactors enhances the efficiency and safety of reactions, ensuring consistent production.
Catalysis: : Utilizing catalysts like palladium or platinum improves reaction rates and selectivity, crucial for commercial viability.
Purification: : Advanced purification techniques, such as chromatography and crystallization, ensure the compound meets stringent quality standards.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: : Reduction of the trifluoromethyl group is possible under strong reducing conditions, though this reaction is less common.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide) under acidic conditions.
Reduction: : Strong reducing agents like LiAlH4 (lithium aluminum hydride) for reducing specific functional groups.
Substitution: : Nucleophiles like sodium methoxide or amines can replace the methylthio group.
Major Products Formed from These Reactions
Oxidation: : Conversion to benzaldehydes or benzoic acids.
Reduction: : Formation of benzyl alcohol derivatives.
Substitution: : Various substituted benzamides depending on the nucleophile used.
科学研究应用
The compound finds applications across several fields:
Chemistry: : It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: : Researchers use it to study enzyme interactions and receptor binding due to its multi-functional nature.
Medicine: : It has potential as a pharmacophore in drug design, targeting specific proteins or pathways.
Industry: : Utilized in the synthesis of specialty chemicals, including agrochemicals and dyes.
作用机制
The compound's effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : Depending on the context, it could modulate signaling pathways, impacting cellular functions or metabolic processes.
相似化合物的比较
Compared to other benzamide derivatives, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide exhibits unique characteristics:
Similar Compounds
N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide
N-(2-hydroxy-2-(4-phenyl)ethyl)-2-(trifluoromethyl)benzamide
Uniqueness: : The presence of the methylthio group at the 4-position of the phenyl ring and the trifluoromethyl group confer distinct reactivity and biological activity, setting it apart from similar compounds.
By understanding these facets, one can appreciate the complexity and versatility of this compound, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c1-24-12-8-6-11(7-9-12)15(22)10-21-16(23)13-4-2-3-5-14(13)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDDIMJDPAVORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
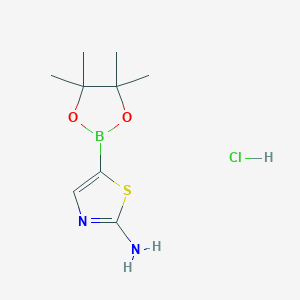
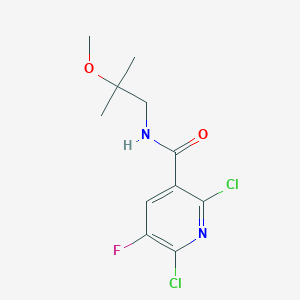
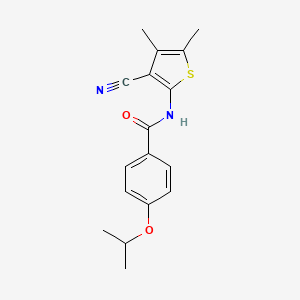
![3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2942561.png)
![3,3-diphenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2942562.png)
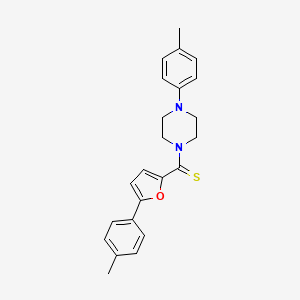
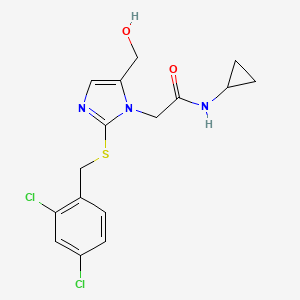
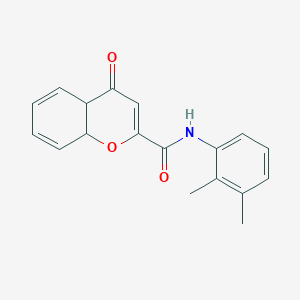
![N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2942568.png)
![3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942570.png)
![4-hydroxy-6-methyl-3-[(1E)-[(pyridin-2-yl)imino]methyl]-2H-pyran-2-one](/img/structure/B2942572.png)
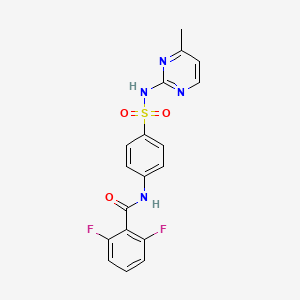
![4-amino-3-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2942574.png)
